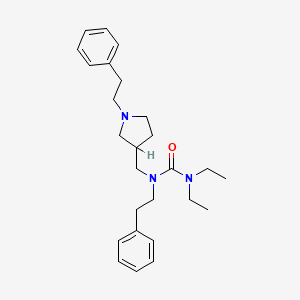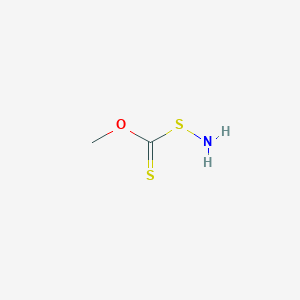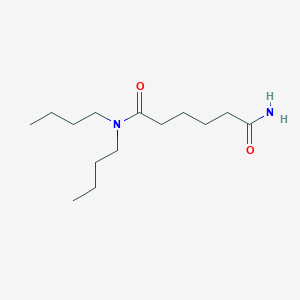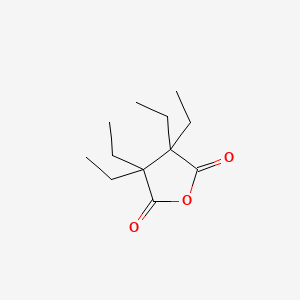
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a complex chemical compound with significant applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide typically involves the reaction of 2-chloroethylamine with a phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the oxazaphosphorine ring. The final product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification methods, including distillation and filtration, are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,2-Oxazaphosphorine-3(4H)-acetamide: Another phosphorus-containing compound with similar structural features.
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol: A related compound with an ethanol group instead of a propanol group.
Uniqueness
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Propriétés
Numéro CAS |
37752-28-6 |
|---|---|
Formule moléculaire |
C11H23Cl2N2O5PS |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
3-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]propyl methanesulfonate |
InChI |
InChI=1S/C11H23Cl2N2O5PS/c1-22(17,18)20-11-3-7-14-6-2-10-19-21(14,16)15(8-4-12)9-5-13/h2-11H2,1H3 |
Clé InChI |
BUMJLYRPNLZBCW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCCN1CCCOP1(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



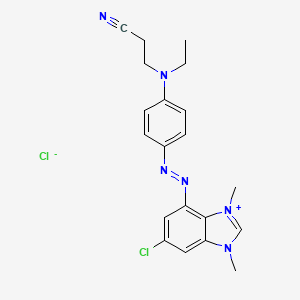
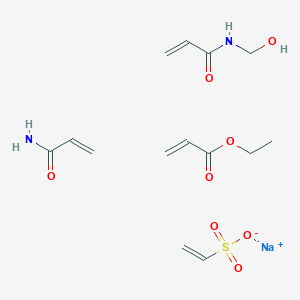

![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
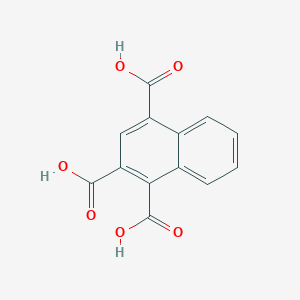
![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)

